![molecular formula C12H15F3N2O3S B324991 N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B324991.png)
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C12H15F3N2O3S and a molecular weight of 324.32 g/mol This compound is known for its unique structural features, which include a trifluoroacetamide group and a diethylamino sulfonyl phenyl group
Preparation Methods
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-aminobenzenesulfonyl chloride with diethylamine under controlled conditions to form the diethylamino sulfonyl phenyl intermediate.
Introduction of the trifluoroacetamide group: The intermediate is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamide group, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
N-{4-[(dimethylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide: This compound has a similar structure but with dimethylamino instead of diethylamino groups, leading to different chemical properties and reactivity.
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2,2-difluoroacetamide: This compound has two fluorine atoms instead of three, which affects its stability and reactivity.
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2,2-trichloroacetamide: This compound has chlorine atoms instead of fluorine, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C12H15F3N2O3S |
|---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H15F3N2O3S/c1-3-17(4-2)21(19,20)10-7-5-9(6-8-10)16-11(18)12(13,14)15/h5-8H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
UTRLGWRULBAZCC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-3-(1-naphthyl)-2-propenoyl]indoline](/img/structure/B324909.png)
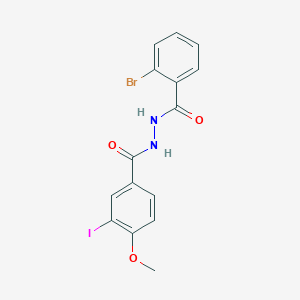
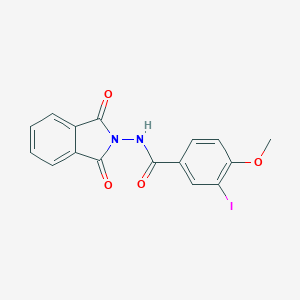
![2-[(2-Methyl-2-propenyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B324915.png)
![METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
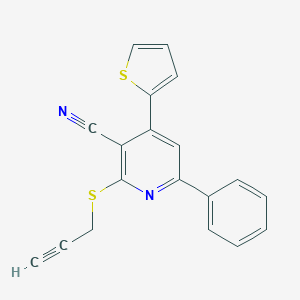
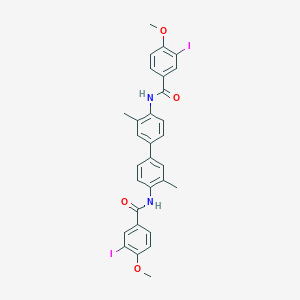
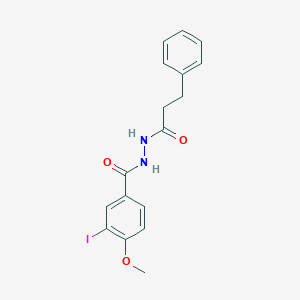
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324921.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B324922.png)

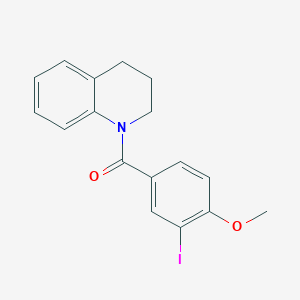
![Methyl 4-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B324927.png)
![2-[(3-Iodo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324932.png)
